molecular formula C5H13Cl2NO B125147 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride CAS No. 40722-80-3

3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride

Cat. No.: B125147
CAS No.: 40722-80-3
M. Wt: 174.07 g/mol
InChI Key: UBRSKPGONDTDNE-UHFFFAOYSA-N
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Description

3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride is a chemical compound with the molecular formula C5H13Cl2NO and a molecular weight of 174.069 g/mol . It is known for its use in organic synthesis and various research applications. The compound is characterized by the presence of a chloroethyl group attached to an amino group, which is further connected to a propanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride typically involves the reaction of 3-amino-1-propanol with 2-chloroethanol in the presence of hydrochloric acid. The reaction proceeds through nucleophilic substitution, where the amino group attacks the chloroethyl group, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are employed in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect their function. This property makes it useful in studying the effects of alkylating agents on biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride is unique due to its specific structure, which combines a chloroethyl group with a propanol moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-(2-chloroethylamino)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClNO.ClH/c6-2-4-7-3-1-5-8;/h7-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRSKPGONDTDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCCl)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611715
Record name 3-[(2-Chloroethyl)amino]propan-1-ol--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID40611715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40722-80-3
Record name 1-Propanol, 3-[(2-chloroethyl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40722-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Chloroethyl)amino]propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloroethyl)(3-hydroxypropyl)ammonium chloride
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